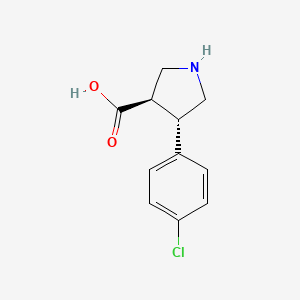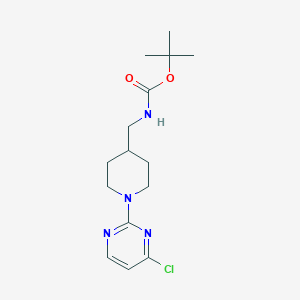
(1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine
Descripción general
Descripción
(1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine, also known as TFPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFPEA is a chiral amine that is widely used as a building block in the synthesis of various biologically active molecules.
Mecanismo De Acción
The mechanism of action of (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine and its derivatives is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine derivatives have been reported to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine derivatives have also been reported to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
(1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine and its derivatives have been reported to exhibit a wide range of biochemical and physiological effects. For example, (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine derivatives have been reported to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase. (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine derivatives have also been reported to exhibit antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine and its derivatives have several advantages for lab experiments, including their high enantioselectivity, ease of synthesis, and wide range of biological activities. However, (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine and its derivatives also have limitations, such as their low solubility in water and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine and its derivatives. One area of interest is the development of (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine derivatives with improved solubility and bioavailability. Another area of interest is the identification of new biological targets for (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine derivatives, which could lead to the discovery of new therapeutic agents. Additionally, the development of new synthetic methods for (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine and its derivatives could lead to more efficient and sustainable production methods.
Aplicaciones Científicas De Investigación
(1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine has been widely used as a building block in the synthesis of various biologically active molecules, such as chiral ligands, pharmaceuticals, and agrochemicals. (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral activities. For example, (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
(1R)-2,2,2-trifluoro-1-pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-3-1-2-4-12-5/h1-4,6H,11H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBAWUSIVYUZIZ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate](/img/structure/B3224284.png)
